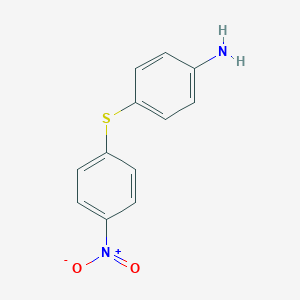

4-Amino-4'-nitrodiphenyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPKGHOGUVVDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073154 | |

| Record name | 4-[(4-Nitrophenyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-59-7 | |

| Record name | 4-[(4-Nitrophenyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-((p-Nitrophenyl)thio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-nitrodiphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(4-Nitrophenyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-nitrophenylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITROPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ6Y8J91OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-4'-nitrodiphenyl sulfide (CAS: 101-59-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-4'-nitrodiphenyl sulfide, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical and materials science.

Core Compound Information

This compound, with the CAS number 101-59-7, is an aromatic sulfide characterized by the presence of an electron-donating amino group and an electron-withdrawing nitro group on its respective phenyl rings.[1] This "push-pull" electronic structure imparts unique chemical reactivity and makes it a valuable precursor in various synthetic pathways.[1]

Molecular Structure and Identification

The molecular structure of this compound is depicted below. Key identifiers are summarized in the subsequent table for quick reference.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 101-59-7[2][3][4][5] |

| Molecular Formula | C₁₂H₁₀N₂O₂S[2][3][5] |

| Synonyms | 4-(4-Nitrophenylthio)aniline, 4-Aminophenyl 4-nitrophenyl sulfide[4] |

| InChI | 1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2[2] |

| SMILES | Nc1ccc(Sc2ccc(cc2)--INVALID-LINK--=O)cc1[2] |

Physicochemical Properties

The key physicochemical properties of this compound are outlined in the table below, providing essential data for experimental design and process development.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 246.29 g/mol [2][3][5] |

| Appearance | Light yellow to brown crystalline powder[4] |

| Melting Point | 143-145 °C[2][3] |

| Purity | Typically >98.0% (by GC)[4] |

| Solubility | Moderately soluble in polar organic solvents[1] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the condensation reaction of 4-aminothiophenol with 1-chloro-4-nitrobenzene. This process is outlined in detail below.

Experimental Procedure

Materials:

-

4-Aminothiophenol

-

1-Chloro-4-nitrobenzene

-

Toluene

-

30% Sodium hydroxide solution

-

Tetrabutylammonium bisulfate (as a phase-transfer catalyst)

-

Dilute sulfuric acid

Protocol:

-

Under a nitrogen atmosphere, dissolve 4-aminothiophenol (1.00 kg, 7.99 mol) in toluene (2 L).

-

In a separate reactor equipped with a mechanical stirrer, prepare a mixture of 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).

-

Slowly add the 4-aminothiophenol solution to the reactor, maintaining the reaction temperature at approximately 85°C.

-

After the addition is complete, maintain the mixture at 85°C for an additional 2 hours with continuous stirring.

-

Add more toluene to the reaction mixture and perform a phase separation at 85°C.

-

Wash the organic phase with dilute sulfuric acid.

-

Concentrate the organic phase under vacuum to a volume of approximately 4 liters and then cool to induce crystallization.

-

Isolate the crystalline product by filtration under vacuum at 60°C.

-

Wash the product and dry it to obtain pure this compound.

This protocol typically yields a high purity product (99%) with a yield of around 95%.

Key Applications

The unique molecular structure of this compound makes it a versatile intermediate in several industrial applications, most notably in the pharmaceutical and dye manufacturing sectors.[6]

Pharmaceutical Intermediate: Synthesis of Dapsone

The primary application of this compound is as a direct precursor in the synthesis of 4,4'-diaminodiphenyl sulfone, commonly known as dapsone. Dapsone is an antibiotic that has been used for the treatment of leprosy and dermatitis herpetiformis. The synthetic pathway involves the oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group to an amine.

Dye Manufacturing

This compound serves as a foundational building block in the synthesis of a variety of stable and vibrant dyes used in the textile, plastics, and coatings industries.[6] Its aromatic nature and functional groups allow for the creation of diverse chromophores.

Advanced Materials

The distinct electronic properties of this compound, arising from its donor-acceptor structure, make it a candidate for research and development in advanced materials.[6] Potential applications are being explored in the fields of nonlinear optics and organic electronic devices, such as organic light-emitting diodes (OLEDs).[6]

Spectral Data

For structural elucidation and quality control, the following spectral data are referenced from the PubChem database (CID 7566):

-

¹H NMR Spectrum: Available

-

¹³C NMR Spectrum: Available

-

IR Spectrum: Available

-

Mass Spectrum: Available

Researchers are advised to consult the PubChem database for detailed spectral information.

Safety and Handling

This compound is classified as a warning-level combustible solid.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, eye protection, and a dust mask.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. 4-[(4-Nitrophenyl)thio]aniline | SIELC Technologies [sielc.com]

- 2. 4-(p-Nitrophenylthio)aniline | C12H10N2O2S | CID 7566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-4′-nitrodiphenyl sulfide - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Amino-4'-nitrodiphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 4-Amino-4'-nitrodiphenyl sulfide, a key intermediate in the pharmaceutical and dye industries. This document details the compound's properties, outlines a high-yield experimental protocol for its synthesis, and explores the historical context of its discovery.

Core Compound Properties

This compound, also known as 4-(4-nitrophenylthio)aniline, is a yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [1] |

| Molecular Weight | 246.29 g/mol | [1] |

| Melting Point | 143-145 °C | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | 98% (typical) | [1][2] |

| CAS Number | 101-59-7 | [2] |

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the synthesis of the antibacterial drug Dapsone (4,4'-sulfonyldianiline). Dapsone was first synthesized by Eric Fromm and J. Wittmann in 1908.[3] While the direct synthesis of this compound as a distinct intermediate was not the primary focus of early publications, its role as a precursor to Dapsone is chemically evident. The synthesis of Dapsone from starting materials like 4-nitrochlorobenzene would logically proceed through the formation of substituted diphenyl sulfide intermediates.[4] Therefore, the discovery of this compound can be contextualized within the early 20th-century explorations of sulfone-based therapeutics that led to the development of Dapsone.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the condensation reaction of 4-aminothiophenol and 1-chloro-4-nitrobenzene. This reaction is typically carried out in a basic medium using a phase-transfer catalyst to achieve a high yield and purity.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound with a high yield of 95% and a purity of 99%.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| 4-Aminothiophenol | 125.19 | 7.99 | 1.00 kg |

| 1-Chloro-4-nitrobenzene | 157.55 | 8.38 | 1.32 kg |

| Toluene | - | - | 4 L |

| 30% Sodium Hydroxide | 40.00 | 8.78 | 1.17 kg |

| Tetrabutylammonium bisulfate | 339.53 | 0.2 | 68 g |

Procedure:

-

A solution of 4-aminothiophenol (1.00 kg, 7.99 mol) is prepared by dissolving it in toluene (2 L) under a nitrogen atmosphere.

-

In a separate reactor equipped with a mechanical stirrer, a mixture is prepared containing 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).

-

The 4-aminothiophenol solution is slowly added to the reactor while maintaining the reaction temperature at approximately 85°C.

-

After the addition is complete, the reaction mixture is maintained at 85°C for an additional 2 hours with continuous stirring.

-

Following the reaction period, more toluene is added to the mixture, and the phases are separated at 85°C.

-

The organic phase is then washed with dilute sulfuric acid.

-

The organic solvent (toluene) is concentrated under vacuum to a volume of approximately 4 liters.

-

The concentrated solution is then cooled to induce crystallization of the product.

-

The crystallized this compound is isolated by vacuum filtration at 60°C.

-

The product is washed and dried to yield 1.87 kg of pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Yield | 95% |

| Purity | 99% |

Reaction Pathway and Workflow

The synthesis of this compound follows a nucleophilic aromatic substitution mechanism. The workflow involves reaction, separation, and purification steps to obtain the final product.

Caption: Synthesis workflow for this compound.

Signaling Pathway to Dapsone

This compound is a critical intermediate in the multi-step synthesis of the drug Dapsone. The pathway involves the oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group to an amine.

Caption: Pathway from this compound to Dapsone.

References

Spectroscopic and Synthetic Profile of 4-Amino-4'-nitrodiphenyl sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4'-nitrodiphenyl sulfide is a valuable intermediate in organic synthesis, notably in the preparation of dyes and pharmaceuticals. Its unique electronic structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a subject of interest for materials science applications as well. This technical guide provides a summary of its synthesis and a detailed, albeit predictive, analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and UV-Vis). Due to the limited availability of published experimental spectra for this specific compound, this guide offers predicted data based on established spectroscopic principles and data from analogous structures. Furthermore, detailed experimental protocols for obtaining these spectra are provided to facilitate laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 246.29 g/mol | [1][2] |

| Appearance | Yellow to brown powder/crystal | |

| Melting Point | 143-145 °C | [3] |

| CAS Number | 101-59-7 | [1][2] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with 4-aminothiophenol.[3]

Materials and Reagents

-

4-Aminothiophenol

-

4-Chloronitrobenzene

-

Toluene

-

30% Sodium hydroxide solution

-

Tetrabutylammonium bisulfate

-

Dilute sulfuric acid

Experimental Procedure

-

Under a nitrogen atmosphere, dissolve 4-aminothiophenol (1.00 kg, 7.99 mol) in toluene (2 L).

-

In a separate reactor, prepare a mixture of 4-chloronitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).

-

Slowly add the 4-aminothiophenol solution to the reactor containing the 4-chloronitrobenzene mixture with vigorous mechanical stirring.

-

Maintain the reaction temperature at approximately 85°C during the addition.

-

After the addition is complete, continue to stir the mixture at 85°C for approximately 2 hours.

-

Add more toluene to the mixture and perform a phase separation at approximately 85°C.

-

Wash the organic phase with dilute sulfuric acid.

-

Concentrate the organic phase under vacuum to a volume of approximately 4 liters and then cool to induce crystallization.

-

Isolate the crystalline product by filtration under vacuum at 60°C.

-

Wash the product and dry it to obtain pure this compound.

This procedure is reported to yield approximately 1.87 kg (95% yield) of the pure product.[3]

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the two distinct phenyl rings.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Protons ortho to the nitro group |

| ~ 7.2 - 7.4 | Doublet | 2H | Protons ortho to the amino group |

| ~ 6.9 - 7.1 | Doublet | 2H | Protons meta to the nitro group |

| ~ 6.6 - 6.8 | Doublet | 2H | Protons meta to the amino group |

| ~ 3.8 - 4.2 | Broad Singlet | 2H | Amino group protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the twelve carbon atoms in the molecule. Due to symmetry, some signals may be equivalent.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-NO₂ |

| ~ 145 - 150 | C-NH₂ |

| ~ 135 - 140 | C-S (nitro-substituted ring) |

| ~ 125 - 130 | CH (ortho to NO₂) |

| ~ 120 - 125 | CH (meta to NO₂) |

| ~ 115 - 120 | C-S (amino-substituted ring) |

| ~ 130 - 135 | CH (ortho to NH₂) |

| ~ 110 - 115 | CH (meta to NH₂) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data for this compound (as KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Medium, Broad | N-H stretching (amino group) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretching |

| ~ 1580 - 1620 | Strong | N-H bending (amino group) |

| ~ 1500 - 1550 | Strong | Asymmetric NO₂ stretching |

| ~ 1330 - 1370 | Strong | Symmetric NO₂ stretching |

| ~ 1450 - 1500 | Medium | Aromatic C=C stretching |

| ~ 1200 - 1300 | Medium | C-N stretching |

| ~ 1000 - 1100 | Medium | C-S stretching |

| ~ 800 - 850 | Strong | p-disubstituted benzene ring bending |

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and intramolecular charge transfer.

Table 5: Predicted UV-Vis Spectral Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~ 250 - 270 | High | π → π* transition of the phenyl rings |

| ~ 350 - 400 | Moderate to High | Intramolecular charge transfer (from amino to nitro group) |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 0 to 200 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to prepare a series of solutions of varying concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline correction over the desired wavelength range (e.g., 200 to 600 nm).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the same wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.

Caption: Generalized workflow for spectroscopic characterization.

Conclusion

This compound is a synthetically accessible and important chemical intermediate. While a comprehensive, publicly available experimental spectroscopic dataset is currently lacking, this guide provides a robust, predictive framework for its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra. The detailed experimental protocols included herein offer a clear path for researchers to obtain and verify this data, facilitating further research and application of this versatile compound.

References

In-Depth Technical Guide to the Health and Safety of 4-Amino-4'-nitrodiphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

4-Amino-4'-nitrodiphenyl sulfide is an organic compound with the following identifiers and properties:

| Property | Value | Reference |

| CAS Number | 101-59-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 246.29 g/mol | [1][2][3] |

| Appearance | Light yellow to brown powder or crystals. | [3] |

| Melting Point | 143-145 °C | [1] |

| Boiling Point | 479.1 ± 30.0 °C (Predicted) | [1] |

| Density | 1.37 g/cm³ | [] |

| Synonyms | 4-(4-Nitrophenylthio)aniline, 4-Aminophenyl 4-nitrophenyl sulfide | [3] |

Hazard Identification and Classification

This chemical is considered hazardous. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Information

Detailed toxicological studies specifically on this compound are limited in publicly available literature. Much of the understanding of its toxicity is inferred from data on structurally related nitroaromatic and aminophenyl compounds.

Acute Toxicity

A single study reports an intravenous (vein) LD50 in mice.

| Route | Species | LD50 |

| Intravenous | Mouse | 180 mg/kg |

No definitive oral, dermal, or inhalation LD50/LC50 values from studies following standardized guidelines (e.g., OECD) were found in the available literature.

Skin and Eye Irritation

The GHS classification indicates that this compound is a skin and eye irritant.

Respiratory Irritation

The compound is classified as a respiratory irritant. Inhalation of dust should be avoided.

Genotoxicity and Mutagenicity

A study on the mutagenicity of aminophenyl and nitrophenyl ethers, sulfides, and disulfides in Salmonella typhimurium tester strains TA100 and TA98 indicated that p-nitrophenyl sulfides are relatively strong mutagens without microsomal activation towards TA100.[5] The study suggests that the sulfide linkage (--S--) confers greater mutagenic activity compared to ether (--O--) or disulfide (--S--S--) linkages.[5] This suggests a potential for this compound to be mutagenic.

Experimental Protocols

While specific experimental reports for this compound are not widely available, the following sections describe the standard methodologies that would be employed to assess its toxicity, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically rats, of a single sex (usually females).

-

Procedure: A stepwise procedure is used, with 3 animals per step. The substance is administered orally by gavage at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available information to be the one most likely to produce mortality in some animals.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin under a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A single dose of the test substance (e.g., 0.1 mL of a liquid or a specified weight of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Lesions are scored to determine the level of irritation.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

-

Objective: To detect gene mutations induced by the test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine for Salmonella) are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid.

-

Endpoint: If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control.

Potential Mechanism of Toxicity and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, the toxicity of nitroaromatic compounds is generally understood to proceed through the following mechanism:

Caption: Generalized metabolic activation pathway for nitroaromatic compounds.

The nitro group of this compound can undergo enzymatic one-electron reduction, primarily by nitroreductases, to form a nitro anion radical. This radical can then be re-oxidized by molecular oxygen in a futile cycle, generating superoxide anions and other reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, which can damage cellular macromolecules such as DNA, lipids, and proteins, ultimately leading to cell death.

Handling, Storage, and Personal Protective Equipment (PPE)

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

Caption: Recommended workflow for handling this compound.

First Aid Measures

The following flowchart outlines the appropriate first aid response in case of exposure to this compound.

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks. Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides.

References

An In-depth Technical Guide to the Push-pull Electronic Structure of 4-Amino-4'-nitrodiphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, electronic properties, and potential applications of 4-Amino-4'-nitrodiphenyl sulfide. This molecule is a classic example of a "push-pull" system, where an electron-donating group (amino) and an electron-withdrawing group (nitro) are connected through a π-conjugated spacer (diphenyl sulfide), leading to unique electronic and optical properties.

Core Concepts: The Push-Pull Mechanism

The electronic structure of this compound is dominated by the interaction between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group. The lone pair of electrons on the nitrogen atom of the amino group pushes electron density into the aromatic system, while the nitro group pulls electron density out. This intramolecular charge transfer (ICT) is facilitated by the π-conjugated system of the two phenyl rings bridged by a sulfur atom. This push-pull mechanism results in a significant dipole moment and is a key factor in the material's nonlinear optical (NLO) properties.[1][2]

The sulfur bridge plays a crucial role in the electronic communication between the two aromatic rings. It can influence the degree of charge transfer and the overall conformation of the molecule, which in turn affects its photophysical and electronic properties.

Synthesis and Physicochemical Properties

This compound is a valuable intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[3]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between 4-aminothiophenol and 1-chloro-4-nitrobenzene.[4]

Reaction:

-

Reactants: 4-aminothiophenol, 1-chloro-4-nitrobenzene

-

Solvent: Toluene

-

Base: 30% Sodium Hydroxide

-

Phase Transfer Catalyst: Tetrabutylammonium bisulfate

-

Temperature: Approximately 85°C

-

Reaction Time: Approximately 2 hours

Procedure:

-

A solution of 4-aminothiophenol (1.00 kg, 7.99 mol) dissolved in toluene (2 L) is prepared under a nitrogen atmosphere.

-

This solution is slowly added with mechanical stirring to a reactor containing 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).

-

The reaction temperature is maintained at approximately 85°C during the addition.

-

The mixture is then held at the same temperature for about 2 hours.

-

After the reaction is complete, additional toluene is added, and the phases are separated at approximately 85°C.

-

The organic phase is rinsed with dilute sulfuric acid, concentrated under vacuum to about 4 liters, and then cooled.

-

The crystallized product is isolated by filtration under vacuum at 60°C, washed, and dried to yield pure this compound.[4]

This method typically results in a high yield (around 95%) and high purity (99%) of the final product.[4]

Physicochemical Data

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [5] |

| Molar Mass | 246.29 g/mol | [5] |

| Appearance | Light yellow to brown powder/crystal | [6][7] |

| Melting Point | 143-145 °C | |

| Purity | >98.0% (GC) | [6] |

Electronic and Optical Properties

Computational Data on Nonlinear Optical Properties

Theoretical studies using Density Functional Theory (DFT) have been conducted to evaluate the nonlinear optical properties of this compound. The following table summarizes key calculated parameters.

| Parameter | Symbol | Calculated Value | Method/Basis Set |

| Static Dipole Moment | μ | 8.4809 Debye | B3LYP/6-31G |

| Mean Polarizability | α₀ | - | B3LYP/6-31G |

| First Hyperpolarizability | β₀ | - | B3LYP/6-31G |

Note: Specific values for mean polarizability and first hyperpolarizability were mentioned as being calculated in the source, but the exact numerical values were not provided in the abstract.

These calculations highlight the significant dipole moment, a direct consequence of the intramolecular charge transfer from the amino to the nitro group, which is a prerequisite for second-order nonlinear optical activity.

Experimental Protocols (General Methodologies)

While specific experimental protocols for the characterization of this compound are not detailed in the available literature, the following are general methodologies that would be employed for a thorough investigation of its electronic structure.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the electronic transitions and the extent of π-conjugation.

Methodology:

-

Solutions of this compound of known concentrations are prepared in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, DMSO).

-

The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm.

-

The wavelength of maximum absorption (λmax) for the intramolecular charge-transfer band is identified.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law.

-

Solvatochromism studies (shifts in λmax with solvent polarity) can provide further information about the change in dipole moment upon electronic excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and investigate the electronic environment of the protons and carbons.

Methodology:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.

-

The downfield shift of protons on the nitro-substituted ring and the upfield shift of protons on the amino-substituted ring, relative to unsubstituted diphenyl sulfide, would provide evidence for the push-pull electronic structure.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and to probe the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Methodology:

-

A solution of this compound is prepared in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

The electrochemical behavior is studied using a three-electrode setup (working, reference, and counter electrodes).

-

The potential is swept linearly with time, and the resulting current is measured.

-

The oxidation potential (Eox) and reduction potential (Ered) are determined from the voltammogram.

-

These values can be used to estimate the HOMO and LUMO energy levels.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Push-pull mechanism in this compound.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 4-Amino-4′-nitrodiphenyl sulfide - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 101-59-7 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 101-59-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Thermal Stability of 4-Amino-4'-nitrodiphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal decomposition of 4-Amino-4'-nitrodiphenyl sulfide is limited. This guide provides a projected thermal decomposition profile based on the analysis of its constituent functional groups. The experimental protocols and data presented herein are representative and intended to serve as a foundational template for researchers.

Introduction

This compound is a sulfur-containing aromatic compound with a unique push-pull electronic structure, owing to its electron-donating amino group and electron-withdrawing nitro group.[1] This molecular architecture makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials, including those with nonlinear optical properties.[1] An understanding of the thermal stability of this compound is crucial for its safe handling, storage, and processing, particularly in applications that involve elevated temperatures. This technical guide outlines the expected thermal behavior of this compound and provides detailed methodologies for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Projected Thermal Decomposition Profile

The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the relative stability of its functional groups and the diphenyl sulfide backbone. The decomposition pathway can be hypothesized as follows:

-

Initial Decomposition: The nitro group (-NO₂) is typically the least stable functional group in nitroaromatic compounds and is expected to decompose first. This initial decomposition stage would likely involve the cleavage of the C-N bond, releasing nitrogen oxides (NOₓ).

-

Sulfide Bridge Scission: Following the decomposition of the nitro group, the C-S-C sulfide linkage is expected to break. The cleavage of this bond would lead to the fragmentation of the main diphenyl sulfide structure.

-

Decomposition of the Aromatic Backbone: The final stage of decomposition would involve the breakdown of the remaining aromatic rings at higher temperatures.

Experimental Protocols

To investigate the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material decomposes and to quantify the mass loss at each decomposition stage.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample pan is placed in the TGA furnace.

-

An inert atmosphere is established by purging the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

The sample is initially equilibrated at a starting temperature of 30 °C.

-

The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600 °C, or until the decomposition is complete.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

T_onset: The onset temperature of decomposition, where significant mass loss begins.

-

T_peak: The peak decomposition temperature, corresponding to the maximum rate of mass loss (obtained from the derivative of the TGA curve, DTG).

-

Mass Loss (%): The percentage of mass lost at each decomposition step.

-

Residue: The amount of material remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

The sample is equilibrated at a starting temperature of 30 °C.

-

The temperature is increased at a constant heating rate (e.g., 10 °C/min) to a temperature beyond its melting and decomposition points, as determined by TGA (e.g., 400 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (T_m): The temperature at which the substance melts, observed as an endothermic peak. The melting point of this compound is reported to be in the range of 143-145 °C.[2]

-

Enthalpy of Fusion (ΔH_fus): The heat absorbed during melting, calculated from the area of the melting peak.

-

Decomposition Temperature (T_d): The temperature at which decomposition occurs, typically observed as a sharp exothermic peak.

-

Enthalpy of Decomposition (ΔH_d): The heat released during decomposition, calculated from the area of the exothermic peak.

-

Data Presentation

The following tables summarize the hypothetical quantitative data that could be obtained from the TGA and DSC analysis of this compound.

Table 1: Hypothetical TGA Data for this compound

| Decomposition Stage | Onset Temperature (T_onset, °C) | Peak Temperature (T_peak, °C) | Mass Loss (%) |

| Stage 1 (Nitro Group) | ~ 250 | ~ 270 | ~ 18-20 |

| Stage 2 (Sulfide Bridge) | ~ 300 | ~ 325 | ~ 30-35 |

| Stage 3 (Aromatic Backbone) | > 400 | ~ 450 | ~ 40-45 |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~ 143 | ~ 145 | ΔH_fus: ~ 100-120 |

| Decomposition | ~ 245 | ~ 265 | ΔH_d: ~ 800-1000 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability assessment of this compound.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

References

Understanding the reactivity of the amino and nitro groups in the compound

An in-depth technical guide on the core reactivity of the amino and nitro groups, designed for researchers, scientists, and drug development professionals.

Executive Summary

The amino (-NH₂) and nitro (-NO₂) functional groups represent two extremes in the landscape of organic chemistry, particularly in their influence on aromatic systems. The amino group, a powerful activating group, and the nitro group, a strong deactivating group, are fundamental to synthetic chemistry and are pivotal in the design and function of pharmaceuticals. The amino group's ability to donate electron density makes its parent molecule highly nucleophilic and susceptible to electrophilic attack, while the nitro group's electron-withdrawing nature renders the molecule electron-poor and facilitates its role as a precursor to the highly versatile amino group via reduction. This guide provides a detailed exploration of the electronic properties, comparative reactivity, key experimental transformations, and the critical role of these groups in the mechanism of bioreductive drugs.

Electronic Effects and Aromatic Reactivity

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is profoundly influenced by the electronic nature of the substituent. The amino and nitro groups lie at opposite ends of this spectrum.

The Amino Group: A Strong Activator

The amino group is a potent activating substituent. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect).[1] This donation of electron density significantly increases the nucleophilicity of the benzene ring, particularly at the ortho and para positions.[2] Consequently, electrophilic aromatic substitution on aniline (aminobenzene) is dramatically faster than on unsubstituted benzene.[3] This strong activation also makes the amino group a powerful ortho-, para-director.

The Nitro Group: A Strong Deactivator

Conversely, the nitro group is one of the strongest deactivating substituents. It withdraws electron density from the aromatic ring through both a strong resonance effect (-R effect) and a significant inductive effect (-I effect), owing to the high electronegativity of the nitrogen and oxygen atoms.[4] This withdrawal of electron density makes the ring electron-deficient and thus much less reactive towards electrophiles compared to benzene.[5] The deactivation is most pronounced at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the site of electrophilic attack, making the nitro group a meta-director.[6]

Caption: Resonance effects of amino and nitro groups on benzene.

Quantitative Reactivity Data

The qualitative effects described above can be quantified using established physical organic chemistry parameters, such as Hammett constants and pKa values.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.[7]

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect Summary |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating (Activating) |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing (Deactivating) |

| Data sourced from Hansch, C. et al. (1979).[8] |

Basicity of the Amino Group (pKa)

The basicity of the amino group is a direct measure of the availability of its lone pair of electrons. A lower pKa value for the conjugate acid (anilinium ion) indicates a weaker base. The presence of an electron-withdrawing nitro group significantly reduces the basicity of aniline.[9]

| Compound | pKa of Conjugate Acid |

| Aniline | 4.60 |

| m-Nitroaniline | 2.50 |

| p-Nitroaniline | 1.02 |

| o-Nitroaniline | -0.29 |

| Data compiled from multiple sources.[9][10][11] |

Relative Rates of Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is a direct reflection of the activation or deactivation of the ring.

| Compound | Relative Rate vs. Benzene | Ring Character |

| Aniline (-NH₂) | ~10⁹ (e.g., for bromination) | Strongly Activated |

| Benzene | 1 (Reference) | Neutral |

| Nitrobenzene (-NO₂) | ~10⁻⁷ (e.g., for nitration) | Strongly Deactivated |

Key Experimental Protocols

The distinct reactivity of the amino and nitro groups necessitates different synthetic strategies and allows for specific analytical measurements.

Protocol 1: Reduction of a Nitroaromatic Compound

The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis.[12] It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para--directing group.[13]

Objective: To synthesize aniline from nitrobenzene using tin (Sn) metal and concentrated hydrochloric acid (HCl).[14]

Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 13.1 g of powdered tin metal and 10 mL of nitrobenzene.[14]

-

Acid Addition: Carefully add 28 mL of concentrated HCl to the flask. The reaction is exothermic. Maintain the temperature below 60 °C using an ice-water bath for the initial 15 minutes.[14]

-

Reflux: Once the initial exothermic reaction subsides, heat the mixture under reflux with stirring for 30-45 minutes. The reaction is complete when the yellow color of nitrobenzene disappears.[15]

-

Basification: Cool the reaction mixture in an ice bath and slowly add 50 mL of 12 M NaOH solution until the mixture is strongly basic (check with pH paper). This step neutralizes the excess HCl and liberates the free aniline from its anilinium salt.

-

Isolation (Steam Distillation): Assemble a steam distillation apparatus. Distill the mixture until the condensate is no longer oily (approx. 35-40 mL of distillate). Aniline is volatile in steam.

-

Purification (Extraction): Transfer the distillate to a separatory funnel. Extract the aqueous mixture twice with 15 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and decant the solution.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield aniline.

Protocol 2: Synthesis of p-Nitroaniline (Protection-Nitration-Deprotection)

Direct nitration of aniline is impractical as the strong oxidizing conditions destroy the ring and the acidic medium protonates the amino group, forming the anilinium ion which is a meta-director.[16] To achieve para-substitution, the amino group must first be protected.

Caption: Experimental workflow for p-nitroaniline synthesis.

Methodology:

-

Step 1: Protection (Acetylation of Aniline)

-

In a flask, dissolve 2.7 g of aniline in 5 mL of glacial acetic acid.

-

Slowly add 3 mL of acetic anhydride while stirring.

-

Heat the mixture gently for 10 minutes.

-

Pour the hot mixture into 50 mL of crushed ice. The white solid, acetanilide, will precipitate. Collect by vacuum filtration and wash with cold water.[17]

-

-

Step 2: Nitration of Acetanilide

-

Add 1.5 g of dry acetanilide to 3 mL of concentrated sulfuric acid in a flask, stirring until dissolved. Cool the solution in an ice bath to 0-5 °C.

-

Separately, prepare a nitrating mixture by slowly adding 0.6 mL of concentrated nitric acid to 1 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 20 °C.[17]

-

After addition, let the mixture stand for 20 minutes, then pour it onto 15 g of crushed ice. The yellow solid, p-nitroacetanilide, will precipitate. Collect by filtration.

-

-

Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)

-

Transfer the crude p-nitroacetanilide to a flask containing a solution of 4 mL concentrated sulfuric acid in 3 mL of water.

-

Heat the mixture gently under reflux for 20 minutes to hydrolyze the amide.[17]

-

Pour the hot mixture into 20 mL of cold water.

-

Neutralize the solution with a 2 M NaOH solution until a yellow precipitate of p-nitroaniline is obtained.

-

Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water if necessary.

-

Protocol 3: Determination of Amino Group Basicity (pKa)

Potentiometric titration is a precise method to determine the pKa of an amine.[18]

Methodology:

-

Sample Preparation: Prepare a 0.01 M solution of the aniline derivative in deionized water. If solubility is an issue, a co-solvent like ethanol may be used, but the pKa value will be for that specific solvent system.[19]

-

Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The pKa of the conjugate acid is equal to the pH at the half-equivalence point.[18]

Role in Drug Development: Bioreductive Activation

In drug development, the nitro group is often considered a "structural alert" due to potential toxicity. However, its unique reactivity is strategically exploited in the design of bioreductive prodrugs, especially for hypoxia-activated cancer therapies.[20][21]

Many solid tumors have regions of low oxygen (hypoxia). Certain enzymes, known as nitroreductases, which are highly expressed in these hypoxic environments, can reduce the nitro group of a prodrug.[2] This reduction acts as a trigger, activating the drug specifically in the target tumor cells while leaving it inert in healthy, oxygen-rich tissues.[22]

The process is a six-electron reduction that proceeds through highly reactive intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) species.[23] These intermediates, or the final amino product, can be cytotoxic themselves or can trigger the release of a separate cytotoxic agent.[24]

Caption: Signaling pathway for bioreductive drug activation.

Conclusion

The amino and nitro groups exhibit fundamentally opposing yet complementary reactivities that are central to modern organic chemistry and pharmaceutical science. The electron-donating amino group provides a powerful tool for building molecular complexity through electrophilic substitution, while the electron-withdrawing nitro group serves not only to modulate electronic properties but also acts as a crucial synthetic precursor to the amine and as a trigger for targeted drug activation. A thorough understanding of their electronic effects, quantitative reactivity, and distinct chemical behaviors is essential for professionals engaged in chemical synthesis and the development of novel therapeutics.

References

- 1. The order of reactivity of phenol 1 nitrobenzene 2 class 12 chemistry CBSE [vedantu.com]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. ijrti.org [ijrti.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Hammett Sigma Constants* [wiredchemist.com]

- 9. tsijournals.com [tsijournals.com]

- 10. The correct order of basic strength of given aniline class 12 chemistry CBSE [vedantu.com]

- 11. quora.com [quora.com]

- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 13. sarthaks.com [sarthaks.com]

- 14. scribd.com [scribd.com]

- 15. orgosolver.com [orgosolver.com]

- 16. benchchem.com [benchchem.com]

- 17. magritek.com [magritek.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. Nitro Reduction as an Electronic Switch for Bioreductive Drug Act...: Ingenta Connect [ingentaconnect.com]

- 23. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4-Amino-4'-nitrodiphenyl sulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-4'-nitrodiphenyl sulfide is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Notably, it serves as a precursor for the production of dapsone (4,4'-diaminodiphenyl sulfone), an antibiotic used in the treatment of various bacterial infections.[3][4] This document provides a detailed protocol for the laboratory synthesis of this compound.

Reaction Scheme:

4-Aminothiophenol reacts with 1-chloro-4-nitrobenzene in the presence of a phase transfer catalyst and a base to yield this compound.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the synthesis of this compound.[3][4]

| Parameter | Value | Unit |

| Reactants | ||

| 4-Aminothiophenol | 1.00 (7.99) | kg (mol) |

| 1-Chloro-4-nitrobenzene | 1.32 (8.38) | kg (mol) |

| 30% Sodium Hydroxide | 1.17 (8.78) | kg (mol) |

| Tetrabutylammonium bisulfate | 68 (0.2) | g (mol) |

| Solvent | ||

| Toluene | 4 | L |

| Reaction Conditions | ||

| Temperature | 85 | °C |

| Reaction Time | 2 | hours |

| Product | ||

| Yield | 1.87 (95%) | kg (%) |

| Purity | 99 | % |

| Melting Point | 143-145 | °C |

Experimental Protocol:

This protocol details the laboratory procedure for the synthesis of this compound.[3][4]

Materials:

-

4-Aminothiophenol

-

1-Chloro-4-nitrobenzene

-

Toluene

-

30% Sodium Hydroxide solution

-

Tetrabutylammonium bisulfate

-

Dilute Sulfuric Acid

-

Nitrogen gas supply

-

Reactor with mechanical stirrer and temperature control

Procedure:

-

Reaction Setup: In a suitable reactor, prepare a mixture of 1.32 kg (8.38 mol) of 1-chloro-4-nitrobenzene, 2 L of toluene, 1.17 kg (8.78 mol) of 30% sodium hydroxide, and 68 g (0.2 mol) of tetrabutylammonium bisulfate.

-

Reactant Addition: Under a nitrogen atmosphere, dissolve 1.00 kg (7.99 mol) of 4-aminothiophenol in 2 L of toluene. Slowly add this solution to the reactor containing the 1-chloro-4-nitrobenzene mixture with mechanical stirring.

-

Reaction: Maintain the reaction temperature at approximately 85°C during the addition. After the addition is complete, continue to stir the mixture at 85°C for about 2 hours.

-

Work-up:

-

Add additional toluene to the reaction mixture.

-

Separate the organic and aqueous phases at approximately 85°C.

-

Wash the organic phase with dilute sulfuric acid.

-

Concentrate the organic phase under vacuum to a volume of approximately 4 liters.

-

-

Crystallization and Isolation:

-

Cool the concentrated solution to induce crystallization.

-

Isolate the crystallized product by filtration under vacuum at 60°C.

-

Wash the isolated solid.

-

Dry the final product.

-

Expected Outcome: This procedure is expected to yield 1.87 kg (95% yield) of pure this compound with a purity of 99%.[3][4]

Visualizations:

Caption: Workflow for the synthesis of this compound.

References

Application of 4-Amino-4'-nitrodiphenyl sulfide as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4'-nitrodiphenyl sulfide is a versatile chemical intermediate of significant interest in the pharmaceutical industry. Its unique molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a diphenyl sulfide backbone, provides a valuable scaffold for the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a primary focus on the well-established antibiotic, dapsone.

Introduction

This compound serves as a critical building block in the synthesis of pharmaceuticals, primarily due to its utility in constructing the diaminodiphenyl sulfone core.[1][2] This intermediate's reactivity allows for further chemical modifications, making it a valuable precursor for a range of therapeutic agents.[1][3] Its applications extend to the development of advanced materials, including those with nonlinear optical properties and for use in organic electronic devices.[1][3]

The most prominent pharmaceutical application of this compound is in the production of 4,4'-diaminodiphenyl sulfone, commonly known as dapsone.[2][4] Dapsone is an antibiotic that has been approved by the Food and Drug Administration (FDA) since 1963 and is primarily used in the treatment of leprosy (Hansen's disease) and dermatitis herpetiformis.[2] It also finds application as a prophylactic agent against Pneumocystis jirovecii pneumonia (PCP) in immunocompromised individuals.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 101-59-7 | [5] |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [5] |

| Molecular Weight | 246.29 g/mol | [5] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 143-145 °C | [5] |

| Purity | ≥98% | [5] |

Pharmaceutical Synthesis Applications

The primary application of this compound in pharmaceutical synthesis is as a direct precursor to dapsone. The synthesis involves the oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group to an amine.

Synthesis of Dapsone (4,4'-diaminodiphenyl sulfone)

The conversion of this compound to dapsone is a two-step process. The first step involves the protection of the amino group, followed by oxidation of the sulfide to a sulfone. The second step is the deprotection of the amino group and reduction of the nitro group.

Caption: Logical workflow for the synthesis of Dapsone from this compound.

Experimental Protocols

The following protocols are detailed examples for the synthesis of this compound and its subsequent conversion to dapsone.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the intermediate compound.

Materials:

-

4-Aminothiophenol

-

1-Chloro-4-nitrobenzene

-

Toluene

-

30% Sodium hydroxide solution

-

Tetrabutylammonium bisulfate

-

Dilute sulfuric acid

Equipment:

-

Reaction flask with mechanical stirrer and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve 4-aminothiophenol (1.00 kg, 7.99 mol) in toluene (2 L) in a reaction flask under a nitrogen atmosphere.[2][4]

-

In a separate container, prepare a mixture of 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).[2][4]

-

Slowly add the mixture from step 2 to the solution from step 1 with vigorous mechanical stirring.[2]

-

Maintain the reaction temperature at approximately 85°C during the addition and for an additional 2 hours after the addition is complete.[2][4]

-

Add more toluene to the reaction mixture and separate the organic and aqueous phases at approximately 85°C.[2]

-

Concentrate the organic phase under vacuum to approximately 4 liters and then cool to induce crystallization.[2]

-

Isolate the crystallized product by filtration under vacuum at 60°C, wash the solid, and dry it.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [2][4] |

| Purity | 99% | [2][4] |

Protocol 2: Synthesis of Dapsone from this compound

This protocol outlines the conversion of the intermediate to the final active pharmaceutical ingredient, dapsone.

Step 1: Preparation of N-[4-(4-nitrophenylsulfonyl)phenyl]acetamide

Materials:

-

This compound

-

Acetic acid

-

Acetic anhydride

-

Sodium tungstate

-

35% Hydrogen peroxide

Procedure:

-

In a nitrogen-filled reaction flask, add acetic acid (4 L) and this compound (1 kg, 4.06 mol).[2]

-

Heat the mixture to 50-55°C and add acetic anhydride (0.46 kg, 4.47 mol) over 1 hour.[2]

-

Add an additional 3 L of acetic acid and heat the mixture to 85°C with vigorous stirring.[2]

-

Add a solution of sodium tungstate (13.4 g, 0.041 mol) in water (50 ml), followed immediately by the dropwise addition of 35% hydrogen peroxide (0.83 kg, 8.53 mol) while maintaining the temperature at approximately 85°C over 2 hours.[2]

-

After the addition is complete, maintain the mixture at 85°C for 2 hours.[2]

Step 2: Hydrolysis to Dapsone

Materials:

-

N-[4-(4-nitrophenylsulfonyl)phenyl]acetamide (from Step 1)

-

21% Hydrochloric acid

Procedure:

-

Concentrate the reaction mixture from Step 1 by distilling the solvent under vacuum at 70-80°C to obtain a residue.[2]

-

Add 21% HCl (10 L) to the residue with stirring and heat the mixture to reflux.[2]

-

After 1 hour at reflux, distill off approximately 7 liters of solvent at atmospheric pressure to yield the final product.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [2] |

| Purity | 97% | [2] |

Mechanism of Action of Dapsone (Final Product)

While this compound is an intermediate, understanding the mechanism of action of its primary product, dapsone, is crucial for drug development professionals. Dapsone is a competitive antagonist of para-aminobenzoic acid (PABA) and prevents the synthesis of folic acid in susceptible microorganisms. This antifolate activity is the basis of its antimicrobial effect.

Dapsone's Mechanism of Action Signaling Pathway

Caption: Dapsone competitively inhibits dihydropteroate synthase, blocking folic acid synthesis.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with well-established applications in the synthesis of dapsone. The provided protocols offer a detailed guide for its synthesis and subsequent conversion to this important antibiotic. The unique chemical properties of this intermediate suggest potential for its use in the development of other novel pharmaceutical compounds, making it a continued area of interest for researchers in medicinal chemistry and drug development. Further exploration into its derivatization could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for 4-Amino-4'-nitrodiphenyl sulfide in Nonlinear Optical Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4-Amino-4'-nitrodiphenyl sulfide (ANDS) in the development of nonlinear optical (NLO) materials. The unique molecular structure of ANDS, featuring a "push-pull" system with an electron-donating amino group and an electron-withdrawing nitro group, makes it a promising candidate for second-order NLO applications.[1] This document details the necessary protocols for its synthesis, crystal growth, and the evaluation of its NLO properties.

Overview of this compound (ANDS) for NLO Applications

This compound is a sulfur-containing aromatic compound with a molecular structure conducive to exhibiting significant NLO effects.[1] The charge transfer from the amino group (donor) to the nitro group (acceptor) through the π-conjugated diphenyl sulfide bridge leads to a large molecular hyperpolarizability, a key requirement for efficient second-harmonic generation (SHG). Its good thermal stability and solubility in organic solvents further enhance its suitability for incorporation into various NLO devices.[1] Beyond NLO, ANDS is a versatile chemical intermediate in the synthesis of dyes, pharmaceuticals, and high-performance polymers.[2]

Quantitative NLO Data

Theoretical calculations based on Density Functional Theory (DFT) provide further insight into the NLO response of similar donor-acceptor molecules. For instance, DFT investigations on nitrobenzofurazan-sulfide derivatives, which also possess a donor-acceptor structure, have shown that molecules with smaller energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tend to exhibit higher first-order hyperpolarizability values.[3]

Table 1: Physicochemical and Qualitative NLO Properties of this compound

| Property | Value/Observation | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [4] |

| Molecular Weight | 246.29 g/mol | [4] |

| Melting Point | 143-145 °C | [5] |

| Appearance | Yellow crystalline solid | |

| Second-Order Hyperpolarizability (β) | Qualitative assessment suggests a significant value, comparable to its selenium and tellurium analogues and superior to its oxygen analogue. A specific experimental value is not readily available in the cited literature. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related aromatic sulfides.

Materials:

-

4-Aminothiophenol

-

1-Chloro-4-nitrobenzene

-

Toluene

-

30% Sodium hydroxide solution

-

Tetrabutylammonium bisulfate

-

Dilute sulfuric acid

Procedure:

-

In a reaction flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 4-aminothiophenol in toluene.[5][6]

-

In a separate vessel, prepare a mixture of 1-chloro-4-nitrobenzene in toluene, 30% sodium hydroxide solution, and a catalytic amount of tetrabutylammonium bisulfate.[5][6]

-

Slowly add the 1-chloro-4-nitrobenzene mixture to the 4-aminothiophenol solution with vigorous stirring, maintaining the reaction temperature at approximately 85°C.[5][6]

-

After the addition is complete, continue stirring the mixture at 85°C for 2 hours to ensure the reaction goes to completion.[5][6]

-

After cooling, add more toluene and separate the organic phase.[5]

-

Wash the organic phase with dilute sulfuric acid to remove any unreacted amines and inorganic impurities.[5]

-

Concentrate the organic phase under reduced pressure and then cool to induce crystallization.[5]

-

Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum.[5] A pure product with a yield of approximately 95% can be obtained.[6]

Crystal Growth by Slow Evaporation

High-quality single crystals are essential for many NLO applications. The slow evaporation technique is a common and effective method for growing organic crystals.[7][8][9]

Materials:

-

Synthesized this compound

-

Suitable solvent (e.g., acetone, tetrahydrofuran, dimethylformamide)

Procedure:

-